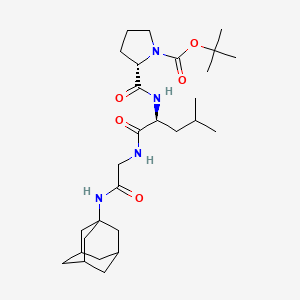
Boc-MIF-1-Am
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Boc-MIF-1-Am involves the protection of the amino group of melanostatin with a tert-butoxycarbonyl (Boc) group, followed by conjugation with amantadine. The Boc group is typically introduced using di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including treatment with trifluoroacetic acid, oxalyl chloride in methanol, or catalytic amounts of iodine .
化学反応の分析
Boc-MIF-1-Am undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
科学的研究の応用
Boc-MIF-1-Am has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of bioconjugation on receptor activity.
Biology: The compound is utilized to investigate the role of dopamine D2 receptors in cellular signaling and neurotoxicity.
Medicine: this compound is explored for its potential therapeutic effects in neurological disorders, particularly those involving dopamine dysregulation.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery
作用機序
Boc-MIF-1-Am enhances the activity of human dopamine D2 receptors by acting as a positive allosteric modulator. It binds to the receptor and induces a conformational change that increases the receptor’s affinity for dopamine. This mechanism involves the interaction of the compound with specific amino acid residues within the receptor, leading to enhanced signaling pathways .
類似化合物との比較
Boc-MIF-1-Am is unique due to its bioconjugate nature, combining melanostatin and amantadine. Similar compounds include:
Melanostatin (MIF-1): A neuropeptide with various biological activities.
Amantadine: An antiviral and antiparkinsonian drug.
Other bioconjugates:
特性
分子式 |
C28H46N4O5 |
|---|---|
分子量 |
518.7 g/mol |
IUPAC名 |
tert-butyl (2S)-2-[[(2S)-1-[[2-(1-adamantylamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H46N4O5/c1-17(2)9-21(30-25(35)22-7-6-8-32(22)26(36)37-27(3,4)5)24(34)29-16-23(33)31-28-13-18-10-19(14-28)12-20(11-18)15-28/h17-22H,6-16H2,1-5H3,(H,29,34)(H,30,35)(H,31,33)/t18?,19?,20?,21-,22-,28?/m0/s1 |
InChIキー |
KZIJKVKQZRXZLN-UHEQQTILSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCN4C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)
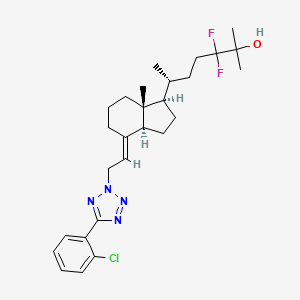
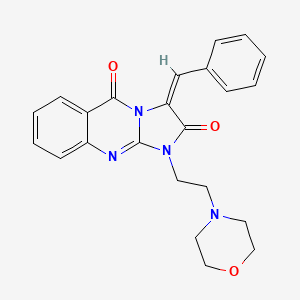
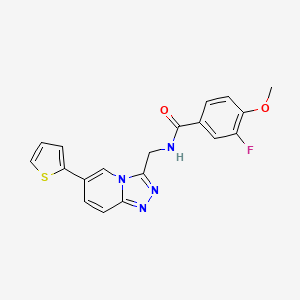
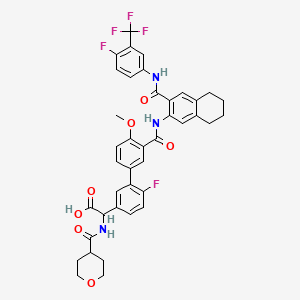
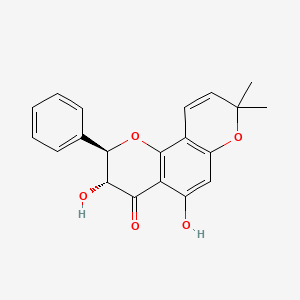
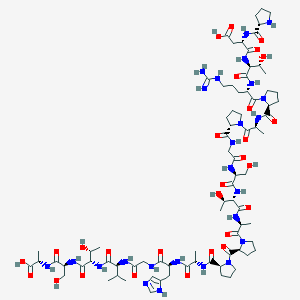
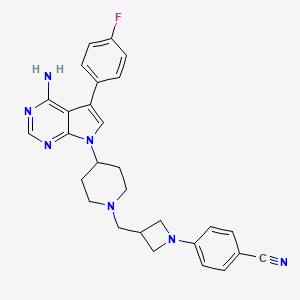
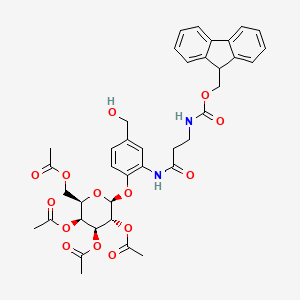
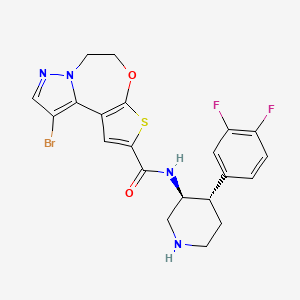
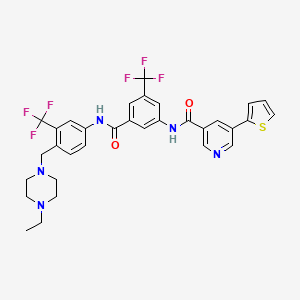
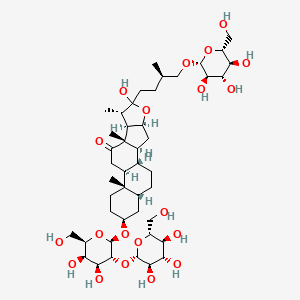

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)
